Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate pyrrolidine derivative.
Fluorination: Introduction of the fluorine atom at the 4-position of the pyrrolidine ring.
Esterification: Conversion of the carboxylic acid group to an ethyl ester.
Resolution: Separation of the desired (2R,4S) enantiomer from the racemic mixture.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. This compound may inhibit or activate specific enzymes, affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride: Similar structure but with a hydroxyl group instead of a fluorine atom.
Ethyl (2R,4S)-4-Methylpipecolate: Contains a methyl group at the 4-position instead of a fluorine atom.
Uniqueness
Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and binding affinity, making it a valuable tool in research and industrial applications.
Properties
Molecular Formula |
C7H13ClFNO2 |
---|---|
Molecular Weight |
197.63 g/mol |
IUPAC Name |
ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H12FNO2.ClH/c1-2-11-7(10)6-3-5(8)4-9-6;/h5-6,9H,2-4H2,1H3;1H/t5-,6+;/m0./s1 |
InChI Key |
UASGLVUKQFPIDT-RIHPBJNCSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H](CN1)F.Cl |
Canonical SMILES |
CCOC(=O)C1CC(CN1)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.